3-Ethoxy-4-methoxybenzoyl chloride

Description

Significance of Aryl Acyl Chlorides as Synthetic Intermediates

Aryl acyl chlorides, characterized by the -COCl functional group attached to an aromatic ring, are highly reactive derivatives of carboxylic acids. canterbury.ac.nz Their enhanced electrophilicity at the carbonyl carbon makes them exceptionally useful for a variety of nucleophilic acyl substitution reactions. This reactivity allows for the facile formation of esters, amides, and ketones, which are fundamental linkages in a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. nih.gov The conversion of a carboxylic acid to an acyl chloride is often a crucial activation step in a synthetic sequence, enabling reactions that would otherwise be sluggish or require harsh conditions. chemicalbook.comprepchem.com The general method for their preparation involves the treatment of the corresponding carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comorgsyn.org

Overview of the Chemical Structure and its Analogues' Research Significance

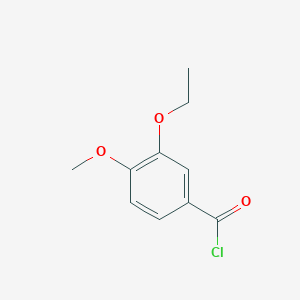

3-Ethoxy-4-methoxybenzoyl chloride possesses a benzene (B151609) ring substituted with an ethoxy group at the 3-position, a methoxy (B1213986) group at the 4-position, and a benzoyl chloride moiety at the 1-position. The presence of the two alkoxy groups on the aromatic ring can influence the reactivity of the acyl chloride through electronic effects. These groups are electron-donating, which can modulate the electrophilicity of the carbonyl carbon and influence the regioselectivity of further reactions on the aromatic ring.

Its structural analogues have found significant applications. For instance, 3-ethoxy-4-methoxybenzaldehyde (B45797), a precursor, is an important intermediate in the synthesis of apremilast, a pharmaceutical agent used to treat certain types of arthritis. google.com Other related compounds, such as those derived from vanillic acid and ethylvanillin, are prevalent in flavor and fragrance chemistry and serve as starting materials for various synthetic transformations. ambeed.com The study of such analogues provides a valuable framework for understanding the potential applications and reactivity of this compound.

Scope and Research Objectives Pertaining to the Chemical Compound

The primary research interest in this compound lies in its utility as a bespoke building block in organic synthesis. Key research objectives include:

Development of Efficient Synthetic Routes: Establishing high-yielding and scalable methods for the preparation of this compound from readily available starting materials like 3-ethoxy-4-methoxybenzoic acid.

Exploration of its Reactivity: Investigating its reaction profile with a diverse range of nucleophiles to synthesize novel esters, amides, and ketones with potential biological or material properties.

Application in Target-Oriented Synthesis: Utilizing this compound as a key intermediate in the total synthesis of complex natural products or in the development of new pharmaceutical candidates and functional materials.

Due to its specific substitution pattern, this compound offers the potential to introduce a unique electronic and steric environment into target molecules, which can be crucial for fine-tuning their properties.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 82613-08-9 bldpharm.com |

| Molecular Formula | C₁₀H₁₁ClO₃ bldpharm.com |

| Molecular Weight | 214.65 g/mol bldpharm.com |

| Physical Form | Solid cymitquimica.com |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the chlorination of its corresponding carboxylic acid, 3-ethoxy-4-methoxybenzoic acid.

Reaction Scheme:

General Procedure:

3-Ethoxy-4-methoxybenzoic acid is treated with a chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) or toluene. chemicalbook.comprepchem.com The reaction mixture is usually heated to reflux to ensure complete conversion. prepchem.com The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ in the case of thionyl chloride). Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which can be purified by distillation or recrystallization if necessary. The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction when using oxalyl chloride. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPSRCQVHSLSOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10664470 | |

| Record name | 3-Ethoxy-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82613-08-9 | |

| Record name | 3-Ethoxy-4-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10664470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactivity and Transformation Pathways

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of acyl chlorides, including 3-ethoxy-4-methoxybenzoyl chloride. This two-step mechanism, known as an addition-elimination mechanism, begins with the nucleophile attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Esterification with Alcohols

The reaction of this compound with alcohols provides a direct route to the corresponding esters. This transformation is a classic example of nucleophilic acyl substitution. youtube.com

The mechanism commences with the nucleophilic oxygen atom of the alcohol attacking the electrophilic carbonyl carbon of the acyl chloride. This addition step breaks the carbonyl π-bond and results in a tetrahedral intermediate. In the subsequent elimination step, the carbonyl bond is reformed, and the chloride ion is expelled. A final deprotonation step, often assisted by a weak base like pyridine (B92270) or even another alcohol molecule, yields the final ester product and hydrochloric acid. youtube.com

Table 1: Esterification of this compound

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | A generic alcohol (R-OH) | Alkyl 3-ethoxy-4-methoxybenzoate |

| This compound | Methanol | Methyl 3-ethoxy-4-methoxybenzoate |

| This compound | Ethanol (B145695) | Ethyl 3-ethoxy-4-methoxybenzoate |

Amidation with Amines

The reaction of this compound with primary or secondary amines leads to the formation of amides. This reaction also proceeds via the nucleophilic acyl substitution pathway.

The nitrogen atom of the amine, being a potent nucleophile, attacks the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses to expel the chloride ion. A second equivalent of the amine acts as a base to deprotonate the nitrogen, yielding the neutral amide product and an ammonium (B1175870) chloride salt.

Table 2: Amidation of this compound

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | A generic primary amine (R-NH₂) | N-Alkyl-3-ethoxy-4-methoxybenzamide |

| This compound | Ammonia (NH₃) | 3-Ethoxy-4-methoxybenzamide |

| This compound | A generic secondary amine (R₂NH) | N,N-Dialkyl-3-ethoxy-4-methoxybenzamide |

Formation of Carboxylic Anhydrides

Carboxylic anhydrides can be synthesized from this compound by reacting it with a carboxylate salt, such as sodium 3-ethoxy-4-methoxybenzoate, or with a carboxylic acid itself. chemguideforcie.co.uk The reaction with a carboxylate anion is generally faster.

The mechanism involves the nucleophilic attack of a carboxylate oxygen atom on the carbonyl carbon of the acyl chloride. chemguideforcie.co.uk The resulting tetrahedral intermediate then eliminates the chloride ion to form the carboxylic anhydride (B1165640). If the reacting carboxylate is different from 3-ethoxy-4-methoxybenzoate, a mixed anhydride is formed.

Table 3: Anhydride Formation from this compound

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | 3-Ethoxy-4-methoxybenzoic acid | 3-Ethoxy-4-methoxybenzoic anhydride |

| This compound | Sodium 3-ethoxy-4-methoxybenzoate | 3-Ethoxy-4-methoxybenzoic anhydride |

| This compound | Acetic acid | Acetic 3-ethoxy-4-methoxybenzoic anhydride (a mixed anhydride) |

Isothiocyanate Derivative Formation via Nucleophilic Addition-Elimination

The synthesis of 3-ethoxy-4-methoxybenzoyl isothiocyanate from the corresponding acyl chloride can be achieved through a reaction with a thiocyanate (B1210189) salt, such as potassium or ammonium thiocyanate. arkat-usa.org This reaction is another manifestation of nucleophilic acyl substitution.

The thiocyanate ion (SCN⁻), an ambident nucleophile, attacks the carbonyl carbon of this compound. While attack can occur from either the sulfur or nitrogen atom, reactions of acyl chlorides typically lead to the formation of acyl isothiocyanates, indicating that the nitrogen atom acts as the nucleophile in this context. acs.org The initial nucleophilic attack forms a tetrahedral intermediate, which then eliminates the chloride ion to yield the 3-ethoxy-4-methoxybenzoyl isothiocyanate. arkat-usa.org The strong electron-withdrawing nature of the adjacent acyl group enhances the reactivity of the resulting isothiocyanate group toward further nucleophilic attack. arkat-usa.org

Hydrolysis Mechanisms and Kinetic Studies

The hydrolysis of acyl chlorides to their corresponding carboxylic acids is a fundamental reaction. For aryl acyl chlorides like this compound, the mechanism can be influenced by the electronic properties of the substituents on the aromatic ring.

Dissociative (SN1) Pathways for Aryl Acyl Chloride Hydrolysis

While many acyl chloride hydrolyses can proceed through a bimolecular addition-elimination (SN2-like) pathway, the hydrolysis of certain aryl acyl chlorides can exhibit characteristics of a dissociative, unimolecular (SN1) mechanism. researchgate.net This pathway is favored when the intermediate acylium cation is stabilized.

For this compound, the hydrolysis can be proposed to proceed via an SN1-like mechanism due to the electronic effects of the substituents. The key steps are:

Dissociation: The rate-determining step involves the slow ionization of the carbon-chlorine bond to form a planar acylium cation and a chloride ion.

Stabilization: The resulting acylium cation is significantly stabilized by resonance. The electron-donating ethoxy and methoxy (B1213986) groups at the meta and para positions, respectively, can delocalize the positive charge onto the oxygen atoms of these groups through their lone pairs, thereby stabilizing the intermediate.

Nucleophilic Attack: The highly reactive acylium cation is then rapidly attacked by a water molecule, a weak nucleophile.

Deprotonation: A final, fast deprotonation of the resulting oxonium ion by another water molecule yields the final product, 3-ethoxy-4-methoxybenzoic acid, and a hydronium ion.

The stability of the acylium intermediate is a critical factor favoring this dissociative pathway for this compound compared to acyl chlorides with electron-withdrawing groups. researchgate.net

Table 4: Mechanistic Steps for SN1 Hydrolysis of this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Slow dissociation of the C-Cl bond | 3-Ethoxy-4-methoxybenzoyl cation and Chloride ion |

| 2 | Rapid nucleophilic attack by water | Protonated 3-ethoxy-4-methoxybenzoic acid |

| 3 | Fast deprotonation by a water molecule | 3-Ethoxy-4-methoxybenzoic acid and Hydronium ion |

Influence of Reaction Medium Polarity and Leaving Group Stabilization

The medium in which a reaction occurs plays a critical role in determining the solvolysis mechanism of substituted benzoyl chlorides. acs.org The polarity and nucleophilicity of the solvent can stabilize or destabilize the transition states and intermediates involved, thereby influencing the reaction rate and pathway. acs.orgmdpi.com

In weakly nucleophilic and highly ionizing solvents, such as 97% w/w hexafluoroisopropanol-water (97H), the reaction is favored to proceed through a dissociative or cationic pathway. nih.gov This is because polar solvents can effectively solvate and stabilize the forming acylium cation and the departing chloride anion. osti.gov The chloride ion is an effective leaving group as it is the conjugate base of a strong acid (HCl), and its resulting negative charge is stable. youtube.com The ability of a species to function as a leaving group is correlated with its capacity to stabilize the additional electron density from the cleavage of the bond. wikipedia.org

Conversely, in more nucleophilic solvents, an associative or addition-elimination pathway becomes more significant. acs.org The solvent acts not just as a medium but as a reactant, attacking the carbonyl carbon. mdpi.com The effect of the reaction medium is highlighted by correlation analyses using the extended Grunwald-Winstein (GW) equation, which quantitatively demonstrates the simultaneous operation of both cationic and addition-based reaction channels as solvent properties are varied. mdpi.com

Table 1: Rate Constants (k) for Solvolysis of p-Substituted Benzoyl Chlorides in Various Solvents at 25.0 °C nih.gov

| Solvent | Z=OMe (s⁻¹) | Z=Me (s⁻¹) | Z=H (s⁻¹) | Z=Cl (s⁻¹) |

| 97% HFIP | 3.58 x 10⁻³ | 2.11 x 10⁻⁴ | 2.50 x 10⁻⁵ | 4.81 x 10⁻⁶ |

| Acetic Acid | 1.83 x 10⁻⁴ | 1.47 x 10⁻⁵ | 1.70 x 10⁻⁶ | 4.09 x 10⁻⁷ |

| Formic Acid | 1.13 x 10⁻² | 1.89 x 10⁻³ | 4.00 x 10⁻⁴ | 1.29 x 10⁻⁴ |

Data sourced from Bentley, T. W., & Harris, H. C. (2011). Solvolyses of benzoyl chlorides in weakly nucleophilic media. International journal of molecular sciences, 12(8), 4805–4818.

Concurrent Unimolecular and Bimolecular Processes

The solvolysis of benzoyl chlorides is best described as operating on an SN1-SN2 mechanistic spectrum. nih.gov This means that unimolecular (SN1-like, dissociative) and bimolecular (SN2-like, associative) processes can occur concurrently, with the dominant pathway depending on the specific substrate and reaction conditions. mdpi.comnih.gov

The unimolecular pathway involves the rate-determining heterolytic cleavage of the carbon-chlorine bond to form a resonance-stabilized acylium cation intermediate. nih.govmasterorganicchemistry.com This process is favored by electron-donating substituents on the benzene (B151609) ring, which stabilize the positive charge of the acylium ion, and by highly polar, non-nucleophilic solvents. nih.gov

The bimolecular pathway involves a concerted mechanism or the formation of a tetrahedral intermediate through the attack of a nucleophile (such as the solvent) on the carbonyl carbon. mdpi.commasterorganicchemistry.com This pathway is more typical for substrates with electron-withdrawing groups and in solvents that are more nucleophilic. acs.org The ability of compounds like benzyl (B1604629) chloride to react efficiently by both SN1 and SN2 mechanisms is due to the stabilization of both the carbocation intermediate (for SN1) and the transition state (for SN2) by the benzene ring. askiitians.comreddit.com A similar principle applies to benzoyl chlorides, where the acylium ion intermediate is stabilized.

Formation of Aryl Ethers from Substituted Benzoyl Chlorides with Phenolic Compounds

The reaction between a substituted benzoyl chloride, such as this compound, and a phenolic compound results in the formation of an aryl ester, not an aryl ether. This transformation is a classic example of nucleophilic acyl substitution. libretexts.org In this reaction, the phenol (B47542) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. libretexts.org

The general mechanism proceeds in two steps:

The lone pair of electrons on the phenolic oxygen attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. libretexts.org A final deprotonation step yields the aryl ester product.

This reaction is often carried out in the presence of a weak base, such as pyridine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The synthesis of these esters is a fundamental transformation in organic chemistry, widely used to create valuable intermediates for pharmaceuticals and fine chemicals. frontiersin.org While modern methods for forming true aryl ether bonds exist, such as the Ullmann condensation and Buchwald-Hartwig amination, the acylation of phenols remains a primary route to aryl esters. encyclopedia.puborganic-chemistry.org

Table 2: Examples of Aryl Ester Formation

| Benzoyl Chloride Derivative | Phenolic Compound | Product (Aryl Ester) |

| This compound | Phenol | Phenyl 3-ethoxy-4-methoxybenzoate |

| Benzoyl chloride | 4-Nitrophenol | 4-Nitrophenyl benzoate |

| 4-Methoxybenzoyl chloride | Catechol | 2-(4-Methoxybenzoyloxy)phenol |

Studies on Reaction Selectivity in Acylation Processes

The selectivity of acylation reactions involving substituted benzoyl chlorides is a critical aspect, particularly in processes like Friedel-Crafts acylation where multiple isomers can be formed. In the acylation of an activated aromatic ring, such as anisole (B1667542), with a benzoyl chloride, the acyl group can be directed to the ortho or para position relative to the activating group. frontiersin.org

Studies on the acylation of anisole with benzoyl chloride using zeolite catalysts have shown high selectivity towards the para-substituted product, 4-methoxyacetophenone. frontiersin.org The selectivity is influenced by several factors:

Steric Hindrance: The bulkiness of the acylating agent and the catalyst can sterically hinder attack at the ortho position, favoring the more accessible para position.

Catalyst Properties: The pore structure and acidity of solid acid catalysts, like zeolites, can control the diffusion of reactants and transition states, thereby dictating product selectivity. frontiersin.org

Reaction Conditions: Temperature and reaction time can also affect the product distribution. frontiersin.org

For instance, using a rapidly synthesized HBEA zeolite catalyst, the acylation of anisole with benzoyl chloride achieved up to 83% conversion with a high selectivity of 93–96% for the para-isomer. frontiersin.org The selectivity in these acylation processes is crucial for synthesizing specific isomers required for various applications in the chemical industry. frontiersin.org

Table 3: Selectivity in the Acylation of Anisole with Benzoyl Chloride over HBEA Zeolite Catalysts frontiersin.org

| Catalyst Sample | Reaction Time (min) | Benzoyl Chloride Conversion (%) | Selectivity for p-isomer (%) |

| H12 | 360 | ~70 | 96 |

| H12 | 720 | ~78 | 94 |

| H24 | 360 | ~75 | 96 |

| H24 | 1440 | ~83 | 93 |

Data sourced from Dlamini, M. W., et al. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 8.

Applications in Advanced Organic Synthesis and Building Block Utility

Role as a Versatile Building Block for Complex Organic Molecules

The strategic placement of the ethoxy and methoxy (B1213986) groups on the benzoyl chloride structure makes it a valuable building block for constructing complex organic molecules. These functional groups can direct the orientation of incoming substituents and can be chemically modified in later synthetic steps. Organic building blocks are fundamental, functionalized molecules used for the bottom-up assembly of more complex molecular architectures, playing a key role in medicinal chemistry, organic chemistry, and material science. sigmaaldrich.com The careful selection of these foundational components is critical, as the inherent physical and chemical properties of the building blocks give rise to the diversity and complex functions of the final material. semanticscholar.org

The utility of such building blocks is central to a modular synthesis approach, which is a powerful strategy for creating complex, nanostructured materials. semanticscholar.org This methodology allows for the systematic construction of molecules with tailored properties for specific applications, such as in the development of functional organic materials like those used in OLEDs and organic photovoltaics. chemrxiv.org The ability to introduce the 3-ethoxy-4-methoxybenzoyl moiety allows chemists to fine-tune the electronic and steric properties of a target molecule.

Synthesis of Diverse Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. 3-Ethoxy-4-methoxybenzoyl chloride provides a reliable scaffold for the synthesis of various heterocyclic systems.

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are of significant pharmacological interest. chemmethod.comyoutube.com They are typically synthesized by the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648). youtube.com While direct examples using this compound are not prevalent in the searched literature, the corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde (B45797), can be a precursor to the necessary 1,3-dicarbonyl intermediates. The benzoyl chloride can be used in Friedel-Crafts acylation reactions to generate a ketone, which can then be further functionalized to a 1,3-dicarbonyl compound, a key precursor for pyrazole (B372694) synthesis. Multicomponent reactions have also become a popular, efficient method for synthesizing highly substituted and bioactive pyrazole derivatives. nih.gov

For instance, a general synthesis of pyrazole derivatives might involve the steps outlined below:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | This compound, Arene, Lewis Acid (e.g., AlCl₃) | Aryl (3-ethoxy-4-methoxyphenyl)methanone |

| 2 | Claisen Condensation | Ketone from Step 1, Ester (e.g., Ethyl acetate), Strong Base (e.g., NaOEt) | 1-(Aryl)-3-(3-ethoxy-4-methoxyphenyl)propane-1,3-dione |

| 3 | Cyclocondensation | 1,3-Diketone from Step 2, Hydrazine hydrate | Substituted Pyrazole Derivative |

This table represents a generalized synthetic pathway.

1,2,4-Triazoles are five-membered rings containing three nitrogen atoms and are known for a wide range of biological activities. chemmethod.comnih.gov The synthesis of these heterocycles often involves the cyclization of intermediates derived from acid hydrazides. This compound can be readily converted to its corresponding hydrazide, 3-ethoxy-4-methoxybenzohydrazide, by reacting it with hydrazine hydrate.

This hydrazide is a key intermediate that can undergo further reactions to form the 1,2,4-triazole (B32235) ring. For example, reaction with carbon disulfide in a basic medium, followed by treatment with hydrazine, can yield a 4-amino-5-substituted-1,2,4-triazole-3-thione. Alternatively, condensation of the hydrazide with various reagents can lead to a diverse library of 1,2,4-triazole derivatives. nih.gov

A representative synthetic pathway is shown below:

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Product |

| This compound | Hydrazine hydrate | 3-Ethoxy-4-methoxybenzohydrazide | Substituted Aldehyde | N'-substituted-3-ethoxy-4-methoxybenzohydrazide |

| 3-Ethoxy-4-methoxybenzohydrazide | Carbon disulfide, KOH | Potassium 2-(3-ethoxy-4-methoxybenzoyl)hydrazine-1-carbodithioate | Hydrazine hydrate | 4-Amino-5-(3-ethoxy-4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |

This table illustrates common synthetic routes to 1,2,4-triazole precursors.

Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms and are components of nucleic acids. The pyrazolo[3,4-d]pyrimidine scaffold, in particular, is a significant class of compounds in medicinal chemistry, often acting as a bioisostere of purine. rsc.org The synthesis of pyrimidine (B1678525) derivatives can involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or urea.

This compound can be used to synthesize the required 1,3-dicarbonyl precursors, such as β-ketoesters or 1,3-diketones, through Claisen condensation or related reactions. These precursors can then be cyclized with urea, thiourea, or guanidine (B92328) to afford the corresponding pyrimidine, pyrimidinethione, or 2-aminopyrimidine (B69317) derivatives, respectively. The resulting molecules incorporate the 3-ethoxy-4-methoxybenzoyl moiety, which can be crucial for biological activity.

The indole (B1671886) ring system is a privileged structure in numerous natural products and pharmaceuticals. researchgate.net Various named reactions are used for its synthesis, including the Fischer, Bischler, and Madelung syntheses. researchgate.net While direct use of this compound in classical indole syntheses is not common, it can be a precursor to key intermediates.

For example, in a strategy analogous to the Vilsmeier-Haack reaction, which typically formylates indoles at the 3-position, an acylation can be performed. bhu.ac.in More relevantly, the benzoyl chloride can be used to prepare intermediates for syntheses that involve cyclization onto an aniline (B41778) derivative. For instance, it can acylate an o-toluidine (B26562) derivative, and the resulting amide can be cyclized under basic conditions in a variation of the Madelung synthesis to produce a 2-substituted indole. The electron-donating ethoxy and methoxy groups can facilitate the cyclization step.

Introduction of the 3-Ethoxy-4-methoxybenzoyl Moiety into Target Compounds

The primary function of this compound in organic synthesis is to introduce the 3-ethoxy-4-methoxybenzoyl group into a target molecule. This is typically achieved through acylation reactions with various nucleophiles. The benzoyl chloride readily reacts with alcohols, phenols, amines, and other nucleophilic species to form the corresponding esters and amides. nih.gov

Synthesis of Bioactive and Pharmaceutical Scaffolds

This compound serves as a key starting material or intermediate in the construction of several classes of bioactive compounds. Its utility stems from the reactivity of the acyl chloride group, which readily participates in various coupling and condensation reactions, and the specific substitution pattern on the aromatic ring that is often found in biologically active molecules.

Preparation of Stilbene (B7821643) and Dihydrostilbene Derivatives

Stilbene and dihydrostilbene derivatives are a class of compounds known for their diverse biological activities, including anticancer properties. nih.gov The synthesis of these derivatives often involves well-established organic reactions where substituted benzoyl compounds play a crucial role. While direct use of this compound in reactions like the Wittig or Heck reaction is not the primary approach, it serves as a precursor to the necessary aldehydes or other intermediates. fu-berlin.desioc-journal.cn

For instance, the synthesis of various stilbene derivatives can be achieved through methods like the Wittig reaction, which involves the condensation of a phosphorus ylide with an aryl aldehyde. fu-berlin.de Another common method is the Heck reaction, a palladium-catalyzed coupling of a vinyl or aryl halide with an alkene. sioc-journal.cnresearchgate.net The McMurry reaction, a reductive coupling of aldehydes or ketones, is also employed for preparing symmetrical stilbenes. fu-berlin.de The 3-ethoxy-4-methoxybenzoyl moiety can be introduced by first converting the benzoyl chloride into the corresponding aldehyde, 3-ethoxy-4-methoxybenzaldehyde. This aldehyde can then be used in Wittig or Heck reactions to construct the stilbene backbone. fu-berlin.desioc-journal.cnresearchgate.net

Synthesis of Coumarin (B35378) Dimers

Coumarins are a significant class of naturally occurring benzopyrone derivatives with a wide range of pharmacological properties. nih.gov The synthesis of coumarin dimers and other complex coumarin structures can be facilitated by using appropriately substituted benzoyl chlorides. The synthesis of 3-substituted coumarins has been achieved by reacting 2-(acyloxy)arylaldehydes with a TiCl4/R3N reagent system. researchgate.net Although the direct use of this compound in this specific method is not detailed, it can be a precursor to the required acyloxyarylaldehyde.

General synthetic strategies for coumarins include the Perkin condensation, Knoevenagel condensation, and Pechmann reaction. nih.gov For example, 3-arylcoumarins can be prepared via the Perkin condensation of salicylaldehydes and phenylacetic acids. nih.gov The this compound can be used to synthesize intermediates for these reactions, leading to coumarins bearing this specific substitution pattern, which may then be further elaborated into dimeric structures.

Derivatization into Thiosemicarbazone Ligands

Thiosemicarbazones are a class of compounds known for their chelating properties and have been extensively studied for their biological activities, including as anticancer and antimicrobial agents. mdpi.comnih.gov The synthesis of thiosemicarbazones typically involves the condensation of a thiosemicarbazide (B42300) with an aldehyde or ketone. mdpi.commdpi.com

This compound can be readily converted to 3-ethoxy-4-methoxybenzaldehyde. google.com This aldehyde can then react with a suitable thiosemicarbazide to form the corresponding 3-ethoxy-4-hydroxybenzaldehyde (B1662144) thiosemicarbazone. sigmaaldrich.com These thiosemicarbazone ligands can then be used to form metal complexes, for example with ruthenium(II), which have been investigated for their potential cytotoxic effects. mdpi.comnih.gov The modular nature of thiosemicarbazone synthesis allows for the introduction of various substituents, enabling the fine-tuning of their biological properties. mdpi.com

Synthesis of N-(3-ethoxy-4-methoxybenzyl)phenethylamine Derivatives

Phenethylamine (B48288) derivatives are a broad class of compounds with significant applications in medicinal chemistry. The synthesis of N-(3-ethoxy-4-methoxybenzyl)phenethylamine derivatives highlights the utility of the 3-ethoxy-4-methoxybenzoyl moiety as a key building block.

The synthesis can start from 3-ethoxy-4-methoxybenzaldehyde, which is obtained from the corresponding benzoyl chloride. google.com This aldehyde can undergo a series of reactions, including reduction to the corresponding alcohol, followed by bromination to yield 3-ethoxy-4-methoxybenzyl bromide. ui.ac.id This benzyl (B1604629) bromide can then be used to alkylate a phenethylamine derivative, leading to the target N-(3-ethoxy-4-methoxybenzyl)phenethylamine structure. Such derivatives are being explored for various pharmacological activities.

Contributions to Total Synthesis of Complex Natural Products and Analogues

The 3-ethoxy-4-methoxybenzoyl structural motif is present in numerous complex natural products and their analogues which exhibit important biological activities. Therefore, this compound and its derivatives are valuable intermediates in the total synthesis of these molecules.

For example, the synthesis of apremilast, a pharmaceutical agent, utilizes 3-ethoxy-4-methoxybenzaldehyde as a key intermediate, which can be synthesized from isovanillin (B20041) via ethylation. google.com This highlights the industrial relevance of this substitution pattern. The synthesis of various heterocyclic compounds and other complex architectures often relies on the strategic introduction of such substituted aromatic rings to achieve the desired biological effect.

Exploration as a Radical Precursor in Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, allowing for the generation of radical species under mild conditions. mdpi.comnih.gov Aroyl chlorides have recently been identified as effective precursors for acyl radicals in these catalytic systems. rsc.orgx-mol.com

Under visible-light irradiation and in the presence of a suitable photocatalyst, this compound can be reduced to form a 3-ethoxy-4-methoxybenzoyl radical. This highly reactive intermediate can then participate in a variety of carbon-carbon bond-forming reactions. This approach offers a concise and redox-neutral pathway to synthesize valuable heterocyclic compounds and other complex molecules. rsc.orgx-mol.com The generation of acyl radicals from aroyl chlorides avoids the use of harsh reagents and high temperatures often required in traditional methods for radical generation. nih.gov This developing area of research opens up new possibilities for the application of this compound in novel synthetic methodologies. mdpi.comnih.gov

Application in the Synthesis of Acylphosphine Ligands for Catalysis

This compound is a valuable precursor for the synthesis of specialized acylphosphine oxides. These compounds are a subset of phosphine (B1218219) ligands that play a crucial role in modern transition-metal catalysis. The reactivity of the acyl chloride group allows for a direct and efficient reaction with secondary phosphine oxides, such as the commercially available diphenylphosphine (B32561) oxide, to form the corresponding tertiary acylphosphine oxide.

A well-established method for this transformation involves the direct coupling of a secondary phosphine oxide with an acyl chloride. organic-chemistry.orgresearchgate.net This reaction can be mediated by agents like chlorosilanes, which facilitate the formation of the P-C bond, yielding the desired acylphosphine oxide. researchgate.net This modern protocol is considered safer and more environmentally friendly as it avoids the production of volatile byproducts often associated with older methods. researchgate.net

The hypothetical reaction to form (3-ethoxy-4-methoxyphenyl)(diphenyl)phosphine oxide is depicted below:

Reaction Scheme:

Reaction of this compound with Diphenylphosphine oxide to form (3-ethoxy-4-methoxyphenyl)(diphenyl)phosphine oxide.

C10H11ClO3 + C12H11OP → C22H21O3P + HCl

This compound + Diphenylphosphine oxide → (3-ethoxy-4-methoxyphenyl)(diphenyl)phosphine oxide + Hydrochloric acid

The resulting acylphosphine oxide possesses electronically tunable properties conferred by the ethoxy and methoxy substituents on the aromatic ring. These electron-donating groups influence the electron density at the phosphorus center, which in turn modulates the ligand's binding affinity and electronic effects on the metal catalyst.

Acylphosphine oxides and their derivatives are important ligands in various catalytic processes. Phosphine ligands, in general, are fundamental in homogeneous catalysis, enabling reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. rsc.orgyoutube.com The ability to fine-tune the steric and electronic properties of the phosphine ligand by introducing functionalized acyl groups is a key strategy for optimizing catalyst performance, including activity, selectivity, and stability. rsc.org For instance, phosphine ligands are critical in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed C-H activation. rsc.org

Integration into Functional Materials: Modified Indium Tin Oxide (ITO) as a Cathode for Organic Light-Emitting Diodes (OLEDs)

This compound serves as a functional building block for the chemical modification of electrode surfaces, particularly Indium Tin Oxide (ITO), which is a transparent conductor widely used in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). The performance and efficiency of OLEDs are highly dependent on the energy barrier for charge injection at the electrode-organic interface. researchgate.net Modifying the ITO surface with a self-assembled monolayer (SAM) can tune its work function, thereby reducing this energy barrier and improving device performance. cambridge.orgacs.org

The reactive acyl chloride group of this compound can readily react with the hydroxyl (-OH) groups present on the surface of ITO. cambridge.org This reaction forms a stable, covalently bonded ester linkage, creating a robust monolayer of 3-ethoxy-4-methoxybenzoyl moieties on the ITO surface. This chemical modification alters the surface dipole and, consequently, the work function of the ITO electrode. cambridge.org

The direction and magnitude of the work function shift are determined by the permanent dipole moment of the substituent on the benzoyl ring. cambridge.org The 3-ethoxy and 4-methoxy groups are both electron-donating groups. When attached to the ITO surface, the dipole moment created by these groups is expected to decrease the work function of the ITO. While an increase in work function is often desired for anodes to improve hole injection, a decrease is beneficial for creating efficient electron-injecting cathodes. By lowering the work function, the energy level of the ITO cathode can be better aligned with the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent organic electron-transport layer, facilitating more efficient electron injection.

Research has shown that various substituted benzoyl chlorides can dramatically alter ITO's work function. cambridge.org For example, electron-withdrawing groups like trifluoromethyl (-CF3) can significantly increase the work function, while electron-donating groups are known to have the opposite effect. This tunability allows for the precise engineering of the electrode's electronic properties to match the specific organic materials used in the OLED stack.

Table 1: Effect of Surface Modifiers on Indium Tin Oxide (ITO) Work Function This table illustrates the general principle of how different chemical functionalities can alter the work function of ITO, providing context for the expected behavior of this compound.

| Modifier Type | Anchoring Group | Expected Effect on Work Function | Application |

| Benzoyl Chloride Derivatives cambridge.org | Acyl Chloride | Tunable (Increases or Decreases) | Anode/Cathode |

| Phosphonic Acids acs.org | Phosphonic Acid | Tunable (Increases or Decreases) | Anode/Cathode |

| Silanes mdpi.com | Trichlorosilane | Tunable (Increases or Decreases) | Anode/Cathode |

| Plasma Treatment (O₂, N₂O) researchgate.net | N/A | Increase | Anode |

Referenced Compounds

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are powerful tools for understanding molecular properties at the electronic level. Methodologies such as DFT and HF are foundational to these investigations.

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT studies on 3-ethoxy-4-methoxybenzoyl chloride would involve selecting an appropriate functional (e.g., B3LYP, M06-2X) to approximate the exchange-correlation energy. Such studies could provide insights into the molecule's optimized geometry, electronic properties like HOMO-LUMO gap, and molecular electrostatic potential surface. However, no specific DFT studies on this compound have been reported in the scientific literature.

Hartree-Fock (HF) Methodologies

The Hartree-Fock method is a fundamental ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations can still provide valuable baseline information. A Hartree-Fock investigation of this compound would yield insights into its electronic structure and orbital energies. To date, no such studies have been published.

Selection and Optimization of Basis Sets

The choice of a basis set is crucial in any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. The selection depends on the desired accuracy and the computational resources available. Common basis sets like Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent sets (e.g., cc-pVDZ) would be suitable starting points for calculations on this compound. Optimization of the basis set would involve systematically increasing its size and flexibility to ensure that the calculated properties have converged. Without any computational studies performed, there is no data on the basis sets that would be optimal for this specific molecule.

Prediction and Correlation of Spectroscopic Properties

A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (e.g., 1H, 13C)

Computational methods, particularly DFT, can be used to calculate the NMR shielding tensors of atomic nuclei. These can then be converted into chemical shifts that can be directly compared with experimental data. For this compound, such calculations would predict the chemical shifts for all hydrogen and carbon atoms, aiding in the assignment of peaks in experimentally obtained ¹H and ¹³C NMR spectra. Currently, there are no published calculated NMR data for this compound.

Infrared (IR) Vibrational Frequency Calculations

Theoretical calculations of vibrational frequencies are invaluable for interpreting IR spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. For this compound, these calculations would help to assign the various stretching and bending modes, such as the characteristic C=O stretch of the acyl chloride and the vibrations of the ethoxy and methoxy (B1213986) groups. As with other computational data, these calculated IR frequencies are not available in the current body of scientific literature.

Analysis of Molecular Geometry and Electronic Structure

The geometry and electronic distribution of a molecule are fundamental to its reactivity and physical properties. Computational methods provide precise data on these characteristics.

The three-dimensional structure of this compound, defined by its bond lengths, bond angles, and dihedral angles, can be optimized using quantum chemical calculations, typically with DFT methods like B3LYP. researchgate.net These calculations determine the most stable conformation of the molecule in its ground state. For the related molecule 3-Ethoxy-4-hydroxybenzaldehyde (B1662144), geometric parameters have been calculated and show good agreement with experimental data where available. researchgate.net The geometry of the benzoyl chloride derivative would be largely dictated by the planar phenyl ring, with the ethoxy, methoxy, and carbonyl chloride groups attached.

Table 2: Selected Theoretical Geometric Parameters for a Structurally Similar Moiety researchgate.net This table presents representative data for key structural features.

| Parameter | Bond/Atoms Involved | Calculated Value (DFT/B3LYP) |

|---|---|---|

| Bond Length | C=O | ~1.20 Å |

| Bond Length | C-Cl | ~1.79 Å |

| Bond Length | C-O (Methoxy) | ~1.36 Å |

| Bond Length | C-O (Ethoxy) | ~1.37 Å |

| Bond Angle | O=C-Cl | ~120.5° |

| Bond Angle | C-C=O | ~125.0° |

| Dihedral Angle | C-C-C=O | ~180.0° (for planarity) |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity and electronic transitions. researchgate.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a smaller gap suggests the molecule is more reactive and can be more easily excited. rasayanjournal.co.inresearchgate.net

Table 3: Representative Frontier Orbital Energies Based on findings for analogous aromatic carbonyl compounds. rasayanjournal.co.in

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.2 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV |

Table 4: Representative Dipole Moment Calculation Based on calculations for similar substituted benzoyl derivatives.

| Computational Method | Calculated Dipole Moment (Debye) |

|---|---|

| DFT/B3LYP | ~ 4.0 - 5.0 D |

Mulliken atomic charge analysis is a computational method used to assign a partial charge to each atom in a molecule. researchgate.net This distribution is critical as it influences the molecule's electronic structure, dipole moment, and other properties. researchgate.net The analysis helps to identify the electron-donating and electron-accepting centers within the molecule.

For this compound, the carbonyl carbon atom is expected to carry a significant positive charge, making it electrophilic. The carbonyl oxygen and the chlorine atom, being highly electronegative, will bear negative charges. The hydrogen atoms are predicted to have net positive charges. This charge distribution is fundamental to predicting the molecule's chemical behavior.

Table 5: Representative Mulliken Atomic Charges This table shows expected charge distribution on key atoms.

| Atom | Expected Mulliken Charge (e) |

|---|---|

| Carbonyl Carbon (C=O) | Positive |

| Carbonyl Oxygen (C=O) | Negative |

| Chlorine (Cl) | Negative |

| Methoxy Oxygen | Negative |

| Ethoxy Oxygen | Negative |

Molecular Electrostatic Potential (MESP) mapping is a powerful visualization tool used to predict molecular reactivity. nih.gov The MESP map illustrates the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net Negative regions, typically colored red or yellow, are susceptible to electrophilic attack, while positive regions, colored blue, are prone to nucleophilic attack. researchgate.net

In the MESP analysis of the related molecule 3-Ethoxy-4-hydroxybenzaldehyde, the negative potential is concentrated around the electronegative oxygen atom of the carbonyl group, identifying it as a site for electrophilic interaction. researchgate.netrasayanjournal.co.in Conversely, the area around the carbonyl carbon and hydrogen atoms shows positive potential. For this compound, the MESP map would similarly show a deep red region around the carbonyl oxygen, making it a prime target for electrophiles. The most positive (blue) region would be centered on the highly electrophilic carbonyl carbon, marking it as the primary site for nucleophilic attack, a characteristic feature of acyl chlorides.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Ethoxy-4-hydroxybenzaldehyde |

Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a compound like this compound, computational approaches can be employed to elucidate reaction mechanisms and analyze transition states, thereby predicting reactivity and product formation.

The study of reaction mechanisms for similar compounds, such as the solvolysis of substituted benzyl (B1604629) chlorides, often involves a spectrum of SN1 and SN2 mechanisms. nih.gov Computational models can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. numberanalytics.comwikipedia.org This path includes the transition state, which is the highest energy point and represents the bottleneck of the reaction. fiveable.memasterorganicchemistry.com The structure and energy of the transition state are crucial for understanding the reaction's kinetics. numberanalytics.commasterorganicchemistry.com

For the reactions of this compound, such as nucleophilic acyl substitution, computational methods like Density Functional Theory (DFT) can be used to model the process. butlerov.comresearchgate.net These calculations can determine the geometry of the transition state, which for an acyl substitution typically involves a tetrahedral intermediate. The Hammond-Leffler postulate can be applied to infer the structure of the transition state; for an exothermic reaction, it will resemble the reactants (an "early" transition state), while for an endothermic reaction, it will be closer to the products (a "late" transition state). wikipedia.org

The following table summarizes key aspects of computational analysis in reaction mechanism elucidation:

| Computational Aspect | Description | Relevance to this compound |

| Potential Energy Surface (PES) Mapping | Calculation of the system's energy as a function of atomic coordinates to find the minimum energy reaction pathway. numberanalytics.com | Identifies the most likely mechanism for its reactions (e.g., with nucleophiles). |

| Transition State (TS) Optimization | Locating the saddle point on the PES, which corresponds to the transition state structure. numberanalytics.comwikipedia.org | Determines the geometry and energy of the highest energy barrier in a reaction. |

| Frequency Analysis | Calculation of vibrational frequencies to confirm that a stationary point is a minimum (all real frequencies) or a transition state (one imaginary frequency). numberanalytics.com | Confirms the nature of the computationally located structures. |

| Solvent Effects | Modeling the influence of the solvent on the reaction pathway, often using continuum models or explicit solvent molecules. butlerov.com | Predicts how different solvents will affect the rate and mechanism of its reactions. |

| Kinetic and Thermodynamic Prediction | Calculation of activation energies and reaction enthalpies/free energies from the computed structures. researchgate.net | Provides quantitative data on reaction rates and equilibrium positions. |

In silico Screening and Design of Related Derivatives

Computational methods are instrumental in the modern drug discovery and materials science landscape for the in silico (computer-based) screening and design of new molecules with desired properties. Starting from a lead compound like this compound, various computational techniques can be applied to design and evaluate derivatives with potentially enhanced biological activity or material characteristics.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug design for predicting the binding affinity and mode of a potential drug candidate to its biological target. researchgate.net For derivatives of this compound, which could be synthesized to act as inhibitors for specific enzymes, molecular docking can screen a virtual library of these derivatives against the target's binding site. nih.govresearchgate.net

The process involves generating a set of possible conformations for the ligand and placing them in the receptor's active site. A scoring function is then used to estimate the binding energy for each pose, with lower energy scores generally indicating more favorable binding. researchgate.net For example, studies on benzoylthiourea (B1224501) derivatives have used molecular docking to predict their binding affinity to enzymes like Escherichia coli DNA gyrase B, correlating the docking scores with experimentally observed antimicrobial activity. nih.govresearchgate.net Similarly, derivatives of this compound could be designed and docked into the active sites of enzymes like tyrosinase or various proteases to identify promising candidates for further experimental investigation. nih.govnih.gov

Key parameters obtained from molecular docking simulations include:

| Parameter | Description |

| Binding Energy/Score | An estimation of the free energy of binding between the ligand and the receptor. |

| Inhibition Constant (Ki) | A calculated value derived from the binding energy that represents the concentration of inhibitor required to produce half-maximum inhibition. researchgate.net |

| Ligand Conformation | The three-dimensional arrangement of the ligand's atoms when bound to the receptor. |

| Intermolecular Interactions | Identification of specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and receptor residues. researchgate.net |

Molecular Mechanics (MM) Studies

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model the potential energy of a molecular system. youtube.com It is particularly useful for studying the conformations and relative energies of large molecules where quantum mechanical calculations would be computationally expensive. acs.orgresearchgate.net For this compound and its derivatives, MM studies can be employed to perform conformational analysis, identifying the most stable three-dimensional structures.

The energy in a molecular mechanics force field is calculated as a sum of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). youtube.com By systematically rotating the rotatable bonds in a molecule and calculating the corresponding energy, a potential energy surface can be generated, and the low-energy conformations can be identified. acs.org

A study on the conformational analysis of simple esters, which share the ester-like moiety of the benzoyl group, utilized MM in conjunction with quantum chemical methods to determine preferred conformations and rotational barriers. acs.orgresearchgate.net Such an approach for derivatives of this compound would be crucial for understanding their shape and how they might interact with a biological receptor or pack in a crystal lattice.

The following table outlines the key components of a molecular mechanics force field:

| Energy Term | Description |

| Bond Stretching | The energy associated with stretching or compressing a bond from its equilibrium length. |

| Angle Bending | The energy required to bend the angle between three bonded atoms from its equilibrium value. |

| Torsional (Dihedral) Angle | The energy associated with the rotation around a bond, describing the stereochemistry. |

| Non-Bonded Interactions | Includes van der Waals forces (attraction and repulsion between non-bonded atoms) and electrostatic interactions (Coulombic forces between atomic charges). |

Prediction of Chemical Hardness and Stability

The chemical hardness (η) of a molecule is a concept from Density Functional Theory (DFT) that relates to its resistance to deformation or change in its electron distribution. researchgate.net It is a measure of the molecule's stability; in general, a harder molecule is less reactive and more stable. researchgate.netyoutube.com Chemical hardness can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can be obtained from quantum chemical calculations. youtube.com

For instance, a computational study on pyrimidine (B1678525) derivatives used DFT to calculate chemical hardness and other quantum chemical parameters to correlate with their performance as corrosion inhibitors. Similarly, the chemical hardness of this compound and its potential derivatives could be calculated to predict their reactivity and guide the design of more stable or, conversely, more reactive compounds for specific applications. umn.edu

The key parameters related to chemical hardness and stability are summarized below:

| Parameter | Formula | Description |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | A measure of the molecule's resistance to a change in its electron configuration. youtube.com |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Related to the electronegativity of the molecule. |

| Global Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. researchgate.net |

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

One-Dimensional NMR (¹H and ¹³C) for Structural Elucidation

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, offers fundamental information about the chemical environment of each atom within the 3-Ethoxy-4-methoxybenzoyl chloride molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), and the methoxy (B1213986) group protons (a singlet). The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the benzoyl chloride moiety and the electron-donating effects of the ethoxy and methoxy groups. For instance, a related compound, 3-ethoxy-4-methoxybenzaldehyde (B45797), shows characteristic peaks in its ¹H NMR spectrum that can be used for comparative analysis. chemicalbook.comresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In this compound, distinct signals would be observed for the carbonyl carbon of the acid chloride, the aromatic carbons, and the carbons of the ethoxy and methoxy groups. The chemical shift of the carbonyl carbon is typically found significantly downfield. The positions of the aromatic carbon signals are influenced by the substitution pattern on the benzene (B151609) ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and general NMR principles. Actual experimental values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic-H | ~7.5-7.8 (m) | ~110-155 |

| Methoxy (-OCH₃) | ~3.9 (s) | ~56 |

| Ethoxy (-OCH₂CH₃) | ~4.2 (q) | ~65 |

| Ethoxy (-OCH₂CH₃ ) | ~1.4 (t) | ~15 |

| Carbonyl (-C OCl) | - | ~168 |

s = singlet, t = triplet, q = quartet, m = multiplet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide deeper insights into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic ring and between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This technique is invaluable for establishing the connectivity of different functional groups. For example, it can show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the aromatic protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This is particularly useful for determining the spatial arrangement of the substituents on the aromatic ring. For instance, a NOESY experiment could show a correlation between the methoxy protons and a nearby aromatic proton, confirming their proximity.

Magic Angle Spinning (MAS) NMR for Reaction Monitoring in Combinatorial Chemistry

While not a routine characterization method for a single compound like this compound, Magic Angle Spinning (MAS) NMR is a powerful technique for analyzing solid-phase samples. nih.gov In the context of combinatorial chemistry, where reactions are often performed on solid supports, MAS NMR can be used to monitor the progress of a reaction directly on the solid phase without the need for cleavage of the product. nih.gov This allows for real-time analysis of the formation of the benzoyl chloride from its corresponding carboxylic acid attached to a solid support, for example. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. dntb.gov.ua In ESI-MS, a solution of the analyte is sprayed into an electric field, creating charged droplets from which ions are generated. This method typically produces protonated molecules ([M+H]⁺) or other adducts, with minimal fragmentation. dntb.gov.ua For this compound, ESI-MS would be expected to show a prominent peak corresponding to its protonated molecular ion, allowing for the confirmation of its molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov By measuring the mass-to-charge ratio to several decimal places, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas. nih.gov For this compound, HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass, thus confirming its elemental composition with a high degree of confidence.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For this compound, the IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its key structural features: the acyl chloride group, the substituted benzene ring, and the ether linkages.

The most prominent feature in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching vibration. Due to the electron-withdrawing nature of the chlorine atom, this band appears at a higher frequency compared to other carbonyl compounds. For this compound, this strong absorption is predicted to be in the range of 1770-1820 cm⁻¹. In many benzoyl chlorides, this carbonyl absorption appears as a doublet, which can be attributed to Fermi resonance.

The aromatic nature of the compound is confirmed by several bands. The C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are found between 690 and 900 cm⁻¹.

The presence of the ethoxy and methoxy groups introduces characteristic C-O-C stretching vibrations. Strong, asymmetric C-O-C stretching bands are anticipated in the 1200-1275 cm⁻¹ region, with weaker, symmetric stretches appearing around 1000-1075 cm⁻¹. Additionally, aliphatic C-H stretching from the ethyl and methyl groups will be observed in the 2850-2980 cm⁻¹ range. The C-Cl bond of the acyl chloride group is expected to show a stretching vibration in the 870-970 cm⁻¹ range.

A summary of the expected IR absorption bands for this compound is presented in the table below, based on the analysis of its functional groups and comparison with related compounds like 4-ethoxybenzoyl chloride and 4-methoxybenzoyl chloride.

Predicted IR Absorption Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2850-2980 | C-H Stretch | Alkyl (Ethoxy, Methoxy) |

| >3000 | C-H Stretch | Aromatic |

| 1770-1820 | C=O Stretch | Acyl Chloride |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1200-1275 | Asymmetric C-O-C Stretch | Ether |

| 1000-1075 | Symmetric C-O-C Stretch | Ether |

| 870-970 | C-Cl Stretch | Acyl Chloride |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital. In this compound, the primary chromophore is the benzoyl system, which consists of the benzene ring conjugated with the carbonyl group.

The UV-Vis spectrum of this compound is expected to be characterized by intense absorptions due to π → π* transitions within the extended conjugated system. The main absorption, known as the B-band (benzenoid band), is characteristic of the benzoyl chromophore. For unsubstituted benzoyl chloride, this band appears around 240-250 nm. chemicalbook.com

The presence of the electron-donating ethoxy and methoxy groups on the benzene ring is expected to have a significant influence on the spectrum. These groups act as auxochromes, and their lone pair electrons on the oxygen atoms can participate in resonance with the aromatic π-system. This extended conjugation leads to a bathochromic shift (a shift to longer wavelengths) of the main absorption band. It is also likely to cause a hyperchromic effect , which is an increase in the molar absorptivity (intensity of the absorption).

A weaker absorption band, resulting from the n → π* transition of the carbonyl group's non-bonding electrons, may also be present at a longer wavelength, typically in the 300-340 nm region. However, this band is often of low intensity and can be obscured by the much stronger π → π* absorption band.

The predicted UV-Vis absorption data for this compound, based on these electronic principles, are summarized in the table below.

Predicted UV-Vis Absorption Data for this compound

| Predicted λmax | Type of Transition | Chromophore |

|---|---|---|

| ~260-290 nm | π → π* (B-band) | Substituted Benzoyl System |

Correlation of Experimental Spectroscopic Data with Theoretical Calculations

The process begins with the computational modeling of the molecule's structure, typically using Density Functional Theory (DFT) methods, such as the B3LYP functional with a 6-311++G(d,p) basis set. nih.gov This allows for the optimization of the molecular geometry to its lowest energy state.

Following optimization, the same computational method is used to calculate the theoretical vibrational frequencies (for the IR spectrum) and the electronic transition energies (for the UV-Vis spectrum). The calculated vibrational frequencies are often systematically higher than the experimental values and are therefore scaled using a known scaling factor (e.g., ~0.961 for B3LYP) to improve agreement with experimental results.

The scaled theoretical IR spectrum is then compared with the experimental spectrum. This correlation allows for the precise assignment of each observed absorption band to a specific molecular vibration. A Potential Energy Distribution (PED) analysis can further quantify the contribution of different bond stretches and bends to each vibrational mode.

Similarly, the theoretical UV-Vis spectrum, calculated using methods like Time-Dependent DFT (TD-DFT), can be correlated with the experimental spectrum. This helps in assigning the observed absorption bands to specific electronic transitions, such as those between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

This integrated approach of combining experimental data with theoretical calculations provides a much more detailed and reliable understanding of the spectroscopic properties and molecular structure of this compound than either method could achieve alone.

Derivatization Strategies for Structural Modification and Functionalisation

General Principles and Methodologies of Derivatization in Organic Synthesis

Derivatization is a technique in which a chemical compound is transformed into a product of similar chemical structure, known as a derivative. This process involves the chemical modification of a specific functional group within the molecule. The primary objectives of derivatization in organic synthesis and analytical chemistry are multifaceted and include:

Enhancing Reactivity: Converting a less reactive functional group into a more reactive one to facilitate subsequent chemical transformations.

Improving Analyte Detection: Modifying a compound to improve its detectability in analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). This can involve introducing a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. acs.org

Altering Physical Properties: Changing properties like volatility, solubility, and thermal stability to make a compound more amenable to analysis or to improve its performance in a specific application. For instance, increasing volatility is crucial for GC analysis. chromatographyonline.com

Protecting Functional Groups: Temporarily blocking a reactive site in a molecule to prevent it from reacting during a chemical transformation elsewhere in the molecule.

The ideal derivatization reaction exhibits several key characteristics:

High Yield and Completion: The reaction should proceed to completion, or as close to it as possible, to minimize the presence of unreacted starting material which can complicate analysis. daneshyari.com

Specificity: The reaction should be highly selective for a particular functional group to avoid the formation of unwanted byproducts. daneshyari.com

Mild Reaction Conditions: The conditions should be mild enough to avoid degradation of the analyte or its derivative.

Stable Derivatives: The resulting derivative must be stable under the conditions of analysis or subsequent reaction steps. daneshyari.com

Common methodologies in derivatization include acylation, alkylation, and silylation, each targeting specific functional groups. For the chemical class of benzoyl chlorides, acylation is the most prominent derivatization strategy.

Acylation as a Primary Derivatization Route for the Chemical Compound Class

Acylation is a fundamental process in organic chemistry that involves the introduction of an acyl group (R-C=O) into a molecule. For the chemical class of benzoyl chlorides, which are themselves acylating agents, their primary derivatization route involves reacting them with nucleophiles to form new acylated products. This is a form of nucleophilic acyl substitution. The two most significant types of acylation reactions for this class are the formation of esters and amides.

It is important to clarify that "etherification" is not a primary or direct derivatization route for benzoyl chlorides. Benzoyl chlorides are acylating agents, meaning they donate an acyl group, not an alkyl group which would be required for the formation of an ether. The reaction of a benzoyl chloride with an alcohol leads to an ester, not an ether.

Esterification:

Benzoyl chlorides react readily with alcohols and phenols to form esters. This reaction, often carried out in the presence of a base like pyridine (B92270) or triethylamine, proceeds via a nucleophilic acyl substitution mechanism. The base serves to neutralize the hydrogen chloride (HCl) byproduct.

Reaction Scheme: R-COCl + R'-OH + Base → R-COOR' + Base·HCl

The reactivity of the benzoyl chloride can be influenced by the substituents on the benzene (B151609) ring. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, such as the ethoxy and methoxy (B1213986) groups in 3-ethoxy-4-methoxybenzoyl chloride, can decrease reactivity by donating electron density to the carbonyl group. However, these compounds are still sufficiently reactive to undergo esterification with a wide range of alcohols and phenols. khanacademy.org

Amidation:

Similarly, benzoyl chlorides react with primary and secondary amines to yield amides. This reaction is typically very rapid and is also often performed in the presence of a base to scavenge the HCl produced.

Reaction Scheme: R-COCl + R'R''NH + Base → R-CONR'R'' + Base·HCl

The formation of amides from benzoyl chlorides is a robust and widely used transformation in the synthesis of pharmaceuticals and other biologically active molecules. The stability of the resulting amide bond makes it a common feature in many organic compounds. libretexts.org

Research Findings on Derivatization of Substituted Benzoyl Chlorides:

Research on the derivatization of substituted benzoyl chlorides often focuses on their application in analytical chemistry and organic synthesis. For instance, benzoyl chloride and its derivatives are used as derivatizing agents to improve the detection of various analytes in complex matrices. chromatographyonline.comdaneshyari.comresearchgate.net Studies have shown that benzoylation can significantly enhance the ionization efficiency of molecules in mass spectrometry (MS) and improve their chromatographic properties in HPLC. chromatographyonline.com

While specific research on the derivatization of this compound is not extensively documented in readily available literature, its reactivity can be inferred from the behavior of other alkoxy-substituted benzoyl chlorides. The presence of the ethoxy and methoxy groups would make it a valuable reagent for introducing the 3-ethoxy-4-methoxybenzoyl moiety into other molecules, a common strategy in medicinal chemistry to explore the structure-activity relationships of drug candidates.

Interactive Data Table: Acylation Reactions of Benzoyl Chlorides

| Nucleophile | Reagent | Product Type | General Reaction Conditions |

|---|---|---|---|

| Alcohol (R'-OH) | Benzoyl Chloride | Ester (R-COOR') | Presence of a non-nucleophilic base (e.g., pyridine, triethylamine) |

| Phenol (B47542) (Ar-OH) | Benzoyl Chloride | Ester (R-COOAr) | Schotten-Baumann conditions (aqueous base) or presence of a tertiary amine |

| Primary Amine (R'-NH₂) | Benzoyl Chloride | Secondary Amide (R-CONHR') | Presence of a base to neutralize HCl |

| Secondary Amine (R'R''NH) | Benzoyl Chloride | Tertiary Amide (R-CONR'R'') | Presence of a base to neutralize HCl |

Research on Derivatization Agents and Considerations for Green Analytical Chemistry